Product packaging for GLYCINE (15N)(Cat. No.:)

GLYCINE (15N)

Cat. No.: B1580123
M. Wt: 76.06
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Biological Systems Studies

Stable isotopes, such as Nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be safely used in a wide range of studies, including those involving humans. creative-proteomics.commusechem.comscielo.br Their use allows researchers to follow the pathways and transformations of compounds within complex biological, environmental, and geological systems. silantes.com The application of stable isotopes has become a rapidly growing research field, largely due to advancements in mass spectrometry techniques that allow for precise measurement of isotopic ratios. nih.govresearchgate.net This has enabled a broader use of stable isotope experiments in the biological sciences, coupled with more advanced models for understanding the distribution of elements in living organisms. nih.govresearchgate.net

Key advantages of using stable isotopes in biological research include:

Safety: Non-radioactive nature allows for use in human studies and long-term experiments. creative-proteomics.comscielo.br

Tracing Metabolic Pathways: Enables the tracking of molecules through complex biochemical reactions. silantes.com

High Sensitivity: Modern analytical techniques provide precise quantification of labeled molecules. silantes.com

Structural Biology: Enhances techniques like nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structures of biomolecules. silantes.comsigmaaldrich.com

Rationale for Utilizing Glycine (B1666218) (¹⁵N) as a Tracer in Metabolic and Nitrogen Cycling Investigations

Glycine, the simplest amino acid, plays a central role in numerous metabolic pathways. nih.gov Its nitrogen atom is a key building block for a variety of essential biomolecules. By labeling glycine with ¹⁵N, scientists can effectively trace the flow of this nitrogen atom through various metabolic and environmental processes. alfa-chemistry.com

The rationale for using Glycine (¹⁵N) stems from several key factors:

Metabolic Precursor: Glycine is a precursor for the synthesis of proteins, purines (and therefore DNA and RNA), porphyrins (like heme), creatine, and glutathione (B108866). nih.govnih.govveteriankey.com

Minimal Isotope Effect: As a stable isotope, ¹⁵N behaves almost identically to the more abundant ¹⁴N, ensuring that its presence does not significantly alter the biochemical reactions being studied. wikipedia.org

Versatility: Glycine (¹⁵N) is utilized in a broad spectrum of research areas, from clinical and nutritional studies in humans to investigations of nitrogen cycling in terrestrial and aquatic ecosystems. alfa-chemistry.comtandfonline.comdntb.gov.ua

Analytical Detectability: The mass difference between ¹⁴N and ¹⁵N is readily detectable by mass spectrometry, allowing for precise quantification of the tracer's incorporation into various molecules. alfa-chemistry.com

A study on a young adult male demonstrated the utility of orally administered [¹⁵N]glycine to estimate the metabolism of plasma proteins and whole-body protein turnover. tandfonline.comnih.gov The results were comparable to established methods, highlighting the reliability of Glycine (¹⁵N) as a tracer in clinical and nutritional research. tandfonline.comnih.gov

Properties

Molecular Weight

76.06

Purity

98%

Origin of Product

United States

Synthesis and Preparation of Glycine 15n for Research Applications

Chemical Synthesis Methods for ¹⁵N-Isotope-Labeled Glycine (B1666218)

The preparation of Glycine (¹⁵N) involves incorporating a nitrogen-15 (B135050) atom into the glycine molecule. Several chemical synthesis routes have been developed to achieve this with high efficiency.

One established method is the amination of α-haloacids . This process typically uses a labeled nitrogen source, such as ¹⁵N-labeled aqueous ammonia (B1221849) (¹⁵NH₃), to react with a haloacid like chloroacetic acid. nih.govscielo.br In this reaction, the halogen atom on the α-carbon of the acid is displaced by the labeled amino group (¹⁵NH₂) from the ammonia, forming Glycine (¹⁵N). scielo.br The reaction can be summarized as follows:

ClCH₂COOH + 2 ¹⁵NH₃ → ¹⁵NH₂CH₂COOH + ¹⁵NH₄Cl

A more recent and greener approach involves the electrochemical synthesis of ¹⁵N-labeled amino acids. eurekalert.org This method can produce Glycine (¹⁵N) and other labeled amino acids from ¹⁵N-nitrite (¹⁵NO₂⁻) and corresponding ketonic acids under ambient conditions. The process uses a cathode, such as commercial nickel foam, in an aqueous solution. This technique avoids the use of toxic reagents and high temperatures often required in other chemical methods. eurekalert.org The proposed pathway involves the electrochemical reduction of ¹⁵N-nitrite to ¹⁵N-hydroxylamine (¹⁵NH₂OH), which then reacts with the ketoacid to form a ¹⁵N-oxime, followed by further reduction to the final ¹⁵N-amino acid. eurekalert.org

Another reported strategy involves a nitrogen replacement process where the ¹⁵N atom from Glycine-¹⁵N itself is incorporated into other aromatic heterocycles. researchgate.netrsc.org While this demonstrates the utility of Glycine (¹⁵N) as a synthon, the primary synthesis relies on methods like α-haloacid amination or electrosynthesis to produce the initial labeled glycine.

Considerations for Isotopic Enrichment and Purity in Labeled Compound Production

The quality of Glycine (¹⁵N) is defined by its isotopic enrichment and chemical purity, both of which are critical for the reliability of experimental results. lucerna-chem.chmedchemexpress.com

Isotopic enrichment refers to the percentage of molecules in which the ¹⁴N atom has been successfully replaced by ¹⁵N. High enrichment, often greater than 98% or 99%, is desirable for most applications. lucerna-chem.chnih.gov In the amination of α-haloacids, the final isotopic enrichment of the glycine is directly determined by the isotopic abundance of the ¹⁵N-ammonia used as the starting material. scielo.br Studies have shown that no significant isotopic fractionation occurs during this synthesis process, meaning the enrichment level of the precursor is transferred directly to the product. scielo.br Incomplete labeling can lead to errors in analysis, particularly in mass spectrometry, where it can complicate the assignment of monoisotopic peaks. nih.gov

Chemical purity refers to the absence of other chemical compounds in the final product. The presence of impurities can interfere with biological assays or analytical measurements. Purity is typically verified using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). scielo.br In reported syntheses, the final Glycine (¹⁵N) product indicated a high degree of purity, comparable to analytical standards. scielo.br

Isotope Recovery and Residue Management in Synthesis Processes

Given the high cost of ¹⁵N-labeled starting materials, efficient recovery and management of residues are crucial economic and environmental considerations. nih.govscielo.br

In the synthesis via amination of chloroacetic acid, a significant portion of the expensive ¹⁵NH₃ may not be consumed in the reaction. To address this, dedicated recovery systems have been developed. scielo.brscielo.br These systems can recover a substantial amount of the unreacted ammonia. Research has demonstrated recovery rates of 71%, 83%, and 87% of the initial ¹⁵NH₃, depending on the reaction scale. nih.gov Similarly, other solvents used in the process, such as methanol (B129727) for purification, can also be recovered with high efficiency, with reported rates around 75%. nih.govscielo.br

The modern electrochemical synthesis method offers an innovative approach to residue management by recycling the primary byproduct. eurekalert.org In this process, the major byproduct, ¹⁵N-ammonium, can be electrooxidized back to ¹⁵N-nitrite, the starting material, with a reported yield of 93%. This recycling capability significantly improves the atom economy of the ¹⁵N isotope. eurekalert.org

The general management of waste from stable isotope labeling differs from that of radioactive waste. While stable isotope waste does not pose a radiological hazard, it should still be handled as chemical waste and kept separate from common waste streams. Proper classification and clear labeling of waste containers are important practices in the laboratory to ensure safe and appropriate disposal.

Data Tables

Table 1: Glycine (¹⁵N) Synthesis Yield and Ammonia Recovery

This table presents data from a study on Glycine (¹⁵N) synthesis using the amination of chloroacetic acid, showing the relationship between the volume of aqueous ammonia used, the resulting mass of glycine, and the efficiency of ammonia recovery. nih.govscielo.br

Volume of 25% ¹⁵NH₃(aq) (mL)Average Glycine Mass Obtained (g)¹⁵NH₃ Recovery Rate (%)
501.771
1002.083
1503.287

Methodologies for Isotopic Tracer Studies Employing Glycine 15n

General Principles of Stable Isotope Tracing and Kinetic Analysis

Stable isotope tracing with Glycine (B1666218) (¹⁵N) is founded on the principle that the labeled glycine, when introduced into a biological system, will be metabolized and distributed in the same manner as its unlabeled counterpart. By measuring the enrichment of ¹⁵N in various metabolic end-products, researchers can deduce the rates of nitrogen flux and protein synthesis.

Compartmental models are mathematical frameworks used to describe the movement of substances between different metabolic pools in a biological system. In the context of Glycine (¹⁵N) studies, these models are essential for quantifying nitrogen flux.

A common approach involves a three-compartmental model, which typically represents the non-protein nitrogen pool (metabolic pool), the protein nitrogen pool, and the urinary nitrogen pool. researchgate.net The rates of transfer between these compartments, such as protein synthesis (from the metabolic pool to the protein pool) and protein breakdown (from the protein pool to the metabolic pool), can be calculated based on the kinetics of ¹⁵N enrichment in sampled products like urinary ammonia (B1221849) or urea (B33335). researchgate.netnih.gov

For instance, a model for whole-body glycine nitrogen flux can be developed by analyzing the decay curve of plasma [¹⁵N]glycine after administration. nih.gov This allows for the measurement of total body glycine nitrogen flux and its components, including de novo synthesis of glycine and its release from protein breakdown. nih.gov Studies have shown that the majority of glycine nitrogen loss from the metabolic pool is attributed to incorporation into protein (45% to 61%), while a smaller fraction is converted to other amino acids or oxidized to excretory end products (30% to 42%). nih.gov

Different compartmental models can yield varying results. For example, in premature infants, whole-body protein synthesis rates calculated using a three-compartment model differed significantly depending on the tracer used, with [¹⁵N]glycine yielding a higher rate compared to [¹⁵N]leucine or ¹⁵N-labeled yeast protein thermitase hydrolysate (YPTH). capes.gov.brnih.gov This highlights the importance of the chosen model and tracer in interpreting kinetic data.

Table 1: Comparison of Whole-Body Protein Synthesis Rates in Premature Infants Using a Three-Compartment Model with Different ¹⁵N Tracers

¹⁵N TracerMean Whole-Body Protein Synthesis Rate (g/kg/d)
[¹⁵N]Glycine15.9
[¹⁵N]Leucine9.1
¹⁵N-Yeast Protein Thermitase Hydrolysate (YPTH)5.9

Data sourced from studies on premature infants. capes.gov.brnih.gov

The kinetic analysis of tracer data can be performed under steady-state or non-steady-state conditions.

Isotopic Steady-State: This condition is achieved when the isotopic enrichment of a substance in a particular metabolic pool remains constant over time. nih.gov In studies using a continuous infusion of [¹⁵N]glycine, achieving an isotopic steady state in end products like urinary urea and ammonia is crucial for calculating protein turnover. nih.gov The time required to reach this steady state can vary; with a primed constant infusion, it can be achieved in 10 to 26 hours. nih.gov In contrast, a constant infusion alone may take approximately 38 hours to reach a steady state in urinary urea. nih.gov The use of a primed infusion, where an initial larger dose is given before the continuous infusion, can significantly shorten the time to reach a steady state. researchgate.net

Non-Steady-State Kinetics: This type of analysis is applied when the isotopic enrichment is changing over time, which is typical after a single pulse dose of the tracer. aimspress.com Mathematical models are used to describe the time course of enrichment and derive kinetic parameters. aimspress.com For example, after a single oral bolus of [¹⁵N]glycine, the isotopic steady-state in urinary nitrogen may not be reached for 96-120 hours as the enrichment approaches the baseline. researchgate.net

The choice between steady-state and non-steady-state analysis depends on the experimental design and the specific metabolic questions being addressed.

Compartmental Modeling Approaches for Nitrogen Flux

Administration and Labeling Strategies in Experimental Models

The method of administering the Glycine (¹⁵N) tracer is a critical component of the experimental design, influencing the kinetic profile of the isotope and the subsequent data analysis.

Pulse-dose, or single-dose, labeling involves the administration of a single bolus of [¹⁵N]glycine. nasa.govnih.gov This method is often used for its simplicity and applicability in clinical and field settings. researchgate.net Following the pulse dose, the enrichment of ¹⁵N is measured over time in various biological samples, such as urine or plasma. nih.govnasa.gov The decay curve of the isotope enrichment is then analyzed using non-steady-state kinetic models to determine metabolic parameters. nih.gov

For instance, in a study on premature infants, a single oral dose of [¹⁵N]glycine was administered, and fractionated urine specimens were collected over 36 hours to determine the ¹⁵N-excess-excretion kinetics for calculating protein turnover rates. nih.gov Another study utilized a multi-stage pulse labeling (MIST) protocol where different isotopologues of glycine were administered at staggered time points to map glycine uptake and its conversion to glutathione (B108866) in tumors. nih.gov

Continuous infusion protocols involve the steady administration of [¹⁵N]glycine over a prolonged period, typically several hours, to achieve an isotopic steady state. nih.govresearchgate.net This approach is advantageous for its ability to provide reliable estimates of protein kinetics under stable metabolic conditions. nih.gov

A common technique is the primed constant infusion, which combines an initial priming dose with a subsequent continuous infusion. nih.govresearchgate.net This method helps to rapidly achieve a plateau in isotopic enrichment in the precursor pool and end products like urinary urea and ammonia. nih.gov Studies have demonstrated that a 26-hour infusion of [¹⁵N]glycine can yield reliable estimates of protein kinetics in humans. nih.gov The rate of infusion and the prime to infusion ratio are critical parameters that are optimized for different experimental conditions. nih.gov

Table 2: Example of a Primed Constant Infusion Protocol for [¹⁵N]Glycine in Humans

ParameterValue
Tracer[¹⁵N]Glycine
Infusion Duration26 hours
Continuous Infusion Rate0.28 µg ¹⁵N/kg/min
Prime to Infusion (P/I) Ratio1800 min
Time to Isotopic Steady State10-26 hours

Data from a study on reliable estimates of protein kinetics. nih.gov

In addition to in vivo studies, [¹⁵N]glycine is also employed in in vitro and ex vivo settings, such as cell culture experiments, to investigate cellular metabolism. researchgate.net In these systems, cells are grown in a medium containing [¹⁵N]glycine as a precursor. nih.gov This allows for the tracing of nitrogen pathways and the synthesis of nitrogen-containing compounds within the cells.

For example, studies have used [¹⁵N]glycine to label 3T3 fibroblasts in culture to distinguish them from unlabeled cells using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). nih.gov Another application is in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), a technique for quantitative proteomics where cells are grown in media containing "heavy" labeled amino acids, including potentially ¹⁵N-labeled glycine, to compare protein abundance between different cell populations. ckgas.com These in vitro methods provide a controlled environment to study specific metabolic processes at the cellular level, such as measuring the transport and metabolism of individual amino acids. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For studies involving Glycine (15N), the introduction of the stable isotope ¹⁵N, which has a nuclear spin of ½, is crucial. This labeling allows for the direct observation of nitrogen environments within molecules, providing detailed information on structure, dynamics, and intermolecular interactions that would be otherwise difficult to obtain.

The ¹⁵N chemical shift is highly sensitive to the local electronic environment of the nitrogen atom, making it an exceptional tool for structural elucidation. In peptides and proteins containing Glycine (¹⁵N), the chemical shift of the nitrogen atom in the amide bond provides valuable structural information.

Research has demonstrated a clear correlation between the ¹⁵N chemical shift and the hydrogen bond length (RN···O) in solid oligopeptides containing a glycine residue. titech.ac.jp As the hydrogen bond between the amide nitrogen and a carbonyl oxygen shortens, the isotropic ¹⁵N chemical shift moves downfield (to a higher ppm value). titech.ac.jp This effect is predominantly due to the downfield shift of the σ₃₃ principal value of the chemical shift tensor, which shows a linear relationship with the decreasing hydrogen bond length. titech.ac.jp In contrast, the other principal values, σ₁₁ and σ₂₂, show no significant relationship with the hydrogen bond length. titech.ac.jp This sensitivity allows for the detailed characterization of hydrogen bonding networks, which are fundamental to secondary and tertiary protein structure.

Furthermore, ¹⁵N chemical shifts are conformation-dependent. For instance, ¹⁵N chemical shifts in the peptide backbone of polypeptides show significant differences between α-helical and β-sheet conformations, with the α-helix form typically appearing more upfield (97.0-99.2 ppm) compared to the β-sheet form (99.5-107.0 ppm). titech.ac.jp The chemical shifts of ¹⁵N-labeled glycine can also be influenced by temperature, although the changes are generally small, on the order of a few tenths of a ppm over a wide temperature range. nsf.gov The precise measurement of these shifts, often referenced externally to standards like powdered ¹⁵NH₄Cl (at 39.3 ppm) or solid glycine itself, is critical for accurate structural interpretation. researchgate.netnih.gov

Table 1: Relationship between ¹⁵N Isotropic Chemical Shift (δiso) and Hydrogen Bond Length (RN···O) for Glycine Residues in Solid Oligopeptides

Oligopeptide Containing Glycine Hydrogen Bond Length (RN···O) (Å) ¹⁵N Isotropic Chemical Shift (δiso) (ppm)
Boc-Gly-Gly-OBzl 2.89 102.5
Boc-Ala-Gly-OBzl 2.93 101.8
Z-Gly-Gly-OEt 2.97 100.9
Gly-Gly 3.03 99.5
Gly-Gly·HCl 3.10 98.7

Data derived from studies on the correlation between NMR parameters and structural features. titech.ac.jp

Solid-state NMR (ssNMR) spectroscopy is indispensable for studying insoluble or non-crystalline materials, such as large biomolecular complexes and soil organic matter. Using Glycine (¹⁵N) as a component of these systems allows for the investigation of nitrogen chemistry in its native state.

In the study of soil organic matter and sediments, solid-state ¹⁵N NMR, particularly using the cross-polarization magic-angle spinning (CP/MAS) technique, has been instrumental in identifying the forms of organic nitrogen. researchgate.netcsic.es Studies on the transformation of plant material into peat and coal show that in the early stages, most nitrogen exists as amide nitrogen, originating from proteins and peptides containing residues like glycine. csic.es As maturation progresses, the chemical environment changes, and the NMR spectra reveal a decrease in amide signals and an increase in signals corresponding to pyrrolic nitrogen. csic.es

The ¹⁵N CP/MAS spectrum of glycine itself is often used as a reference in these studies. researchgate.net The technique's ability to distinguish between different nitrogen functional groups (e.g., amides, amines, pyrroles, pyridines) provides critical insights into the biogeochemical cycling of nitrogen and the formation of complex organic materials like kerogen and coal. csic.es The analysis relies on the distinct chemical shift ranges for different nitrogen-containing functional groups, allowing for a semi-quantitative assessment of their relative abundance.

The uniform or selective labeling of proteins with ¹⁵N, often by incorporating ¹⁵N-labeled amino acids like Glycine (¹⁵N) into expression media, is a cornerstone of modern biomolecular NMR. isotope.comisotope.comchemie-brunschwig.ch This approach has revolutionized the determination of high-resolution structures and the characterization of the dynamics of proteins in solution.

The availability of ¹⁵N-labeled proteins enabled the development of multi-dimensional heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. mdpi.com This experiment produces a spectrum with one peak for each non-proline backbone amide, as well as for certain side-chain amides. Since glycine lacks a side chain, its backbone amide ¹H-¹⁵N correlation is a key landmark in the spectrum. The dispersion of these peaks is a hallmark of a well-folded protein.

From these foundational experiments, a suite of triple-resonance experiments (e.g., HNCA, HN(CO)CA) can be used to link sequential amino acids, forming the basis for backbone resonance assignment. Once assigned, structural restraints can be collected using Nuclear Overhauser Effect (NOE) experiments, which identify protons that are close in space. By incorporating ¹⁵N-labeled glycine and other amino acids, researchers can solve the three-dimensional structures of proteins up to considerable sizes. chemie-brunschwig.chsigmaaldrich.com For larger proteins (>25 kDa), deuteration in combination with ¹⁵N labeling is often employed to reduce signal broadening and improve spectral quality. chemie-brunschwig.ch

Table 2: Common NMR Applications Using ¹⁵N-Labeled Glycine in Protein Studies

NMR Application Purpose Key Information Gained from Glycine (¹⁵N)
¹H-¹⁵N HSQC Protein fingerprinting and structural integrity assessment A unique, well-resolved peak for the glycine backbone amide group.
Triple-Resonance Experiments Sequential backbone resonance assignment Provides connectivity information to adjacent amino acid residues.
NOESY Experiments Determination of distance restraints for structure calculation Identifies spatial proximities between glycine's amide proton and other protons.
Relaxation Studies Characterization of protein dynamics on various timescales Measures the mobility of the glycine residue within the protein backbone.
Solid-State 15N NMR Applications in Organic Matter and Biomolecules

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry provides a highly sensitive and accurate method for measuring the incorporation of stable isotopes into molecules. When Glycine (¹⁵N) is used as a tracer in metabolic studies, MS is the primary technique for quantifying its enrichment in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique used to separate volatile compounds and analyze their mass-to-charge ratio. To measure the ¹⁵N-enrichment of glycine, it must first be chemically modified into a volatile derivative. nih.govnih.govmdpi.com Common derivatization methods include the formation of N-ethoxycarbonyl ethyl esters or trimethylsilyl (B98337) (TMS) derivatives. mdpi.comresearchgate.net

After derivatization, the sample is injected into the gas chromatograph, where the glycine derivative is separated from other amino acids and compounds in the biological matrix. scripps.edu The separated derivative then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The mass spectrometer is set to monitor specific ion fragments that contain the nitrogen atom. For a glycine derivative, the instrument will measure the intensity of the ion containing ¹⁴N (M) and the corresponding ion containing ¹⁵N (M+1). The ratio of the M+1 to M peak intensities allows for the precise calculation of ¹⁵N isotopic enrichment. nih.govscripps.edu

This methodology has been successfully applied in numerous metabolic studies in both animals and humans to determine the pool sizes and turnover rates of glycine. nih.govnih.gov For example, by administering a single dose of ¹⁵N-glycine and then measuring the decay of ¹⁵N enrichment in plasma glycine over time, researchers can calculate key metabolic parameters like glycine flux and transport rates. nih.gov These studies demonstrate that stable isotopes like ¹⁵N, coupled with GC-MS analysis, offer a safe and accurate alternative to radioactive tracers for investigating amino acid metabolism. nih.govnih.gov

Table 3: Example Metabolic Parameters of Glycine Determined by ¹⁵N-Glycine Tracing and GC-MS Analysis in Postabsorptive Humans

Metabolic Parameter Range of Values Units
Glycine Pool Size 7.7–11.8 µmol/100 g body wt
Rate Constant of Transport 3.7–4.2 hr⁻¹
Glycine Flux 28–43 µmol hr⁻¹/100 g body wt

Data obtained from single-dose ¹⁵N-glycine experiments in human volunteers. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (HRMS²) for Metabolite Tracing

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (HRMS²) are powerful analytical techniques for tracing the metabolic fate of ¹⁵N-labeled glycine. These methods allow for the precise detection and identification of metabolites that have incorporated the ¹⁵N isotope from glycine, providing detailed insights into metabolic pathways.

HRMS is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with high accuracy, enabling the differentiation of isotopologues, which are molecules that differ only in their isotopic composition. nih.gov This capability is crucial for distinguishing between metabolites labeled with ¹⁵N and their naturally occurring ¹⁴N counterparts. The 1-dalton mass difference created by the incorporation of a ¹⁵N atom allows for the clear identification of glycine-derived nitrogen-containing metabolites. nih.gov In studies involving dual-labeled tracers (e.g., ¹³C and ¹⁵N), HRMS can resolve the small mass differences between isotopologues containing different heavy isotopes, which would be indistinguishable using nominal mass resolution. nih.gov

Tandem mass spectrometry (HRMS² or MS/MS) adds another layer of specificity. In this technique, a specific precursor ion (e.g., a ¹⁵N-labeled metabolite) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides structural information that confirms the identity of the metabolite and the position of the label. For instance, in a study using ¹⁵N-glycine to culture A549 cancer cells, HRMS and HRMS² were used to detect the (M+1)/M pair peaks in cell metabolites, where M represents the unlabeled metabolite and M+1 represents the ¹⁵N-labeled version. nih.gov This approach successfully confirmed thirteen nitrogen-containing metabolites derived from glycine. nih.gov

The workflow for such studies typically involves culturing cells or tissues with ¹⁵N-glycine, followed by extraction of metabolites. These extracts are then analyzed by an HRMS instrument, often coupled with a separation technique like liquid chromatography. The high-resolution data allows for the confident identification of labeled compounds by observing the characteristic mass shift.

Research Findings from HRMS and HRMS² Studies:

A notable study on A549 cancer cells using ¹⁵N-glycine and analyzed by HRMS and HRMS² identified several key metabolites. The findings demonstrated that purine-containing metabolites were particularly sensitive to the ¹⁵N-glycine enrichment. nih.gov

Metabolite Class Identified ¹⁵N-Labeled Metabolites
Purines & DerivativesAdenine, Adenosine (B11128), AMP, ADP, ATP, S-adenosylmethionine
Peptidesγ-glutathione

These metabolites are considered promising biomarkers for monitoring the glycine metabolism network. nih.gov The ability of HRMS to distinguish and quantify these labeled species provides a dynamic view of how glycine contributes to the biosynthesis of essential molecules.

Isotope Ratio Mass Spectrometry (IRMS) for Precise ¹⁵N/¹⁴N Ratio Determination

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise ratio of stable isotopes, such as ¹⁵N to ¹⁴N. Unlike scanning mass spectrometers that measure a wide range of m/z values, IRMS instruments are designed to simultaneously measure the ion currents of a few specific isotopologues with very high precision. This makes IRMS exceptionally suited for quantifying small changes in isotopic abundance.

In the context of Glycine (¹⁵N) studies, IRMS is often coupled with a gas chromatograph (GC) and a combustion interface (GC-C-IRMS). nih.govnih.gov In this setup, complex mixtures of amino acids are first separated by GC. The separated compounds are then combusted, converting the nitrogen in each compound into N₂ gas. This N₂ gas is then introduced into the IRMS, which measures the ratio of mass 29 (¹⁴N¹⁵N) to mass 28 (¹⁴N¹⁴N) to determine the ¹⁵N enrichment. nih.gov

This technique is sensitive enough to measure natural variations in ¹⁵N abundance and is also used to quantify the incorporation of ¹⁵N from labeled tracers. nih.gov For example, it can be used to determine the ¹⁵N enrichment in urinary ammonia and urea as end-products of nitrogen metabolism, allowing for the calculation of whole-body protein turnover. cambridge.orgnih.gov

Key findings from IRMS studies include:

Natural Abundance Variation: Studies have used GC-C-IRMS to measure the natural ¹⁵N/¹⁴N isotopic composition in individual plasma-free amino acids. nih.gov These studies have revealed distinct isotopic signatures for different amino acids. For instance, phenylalanine and threonine tend to have lower ¹⁵N abundance, while alanine (B10760859) and leucine (B10760876) are more enriched. nih.gov

Metabolic Flux: By measuring the ¹⁵N enrichment in end-products like urinary ammonia or urea after administration of ¹⁵N-glycine, researchers can calculate rates of protein synthesis, breakdown, and net protein balance. nih.gov

Methodological Precision: The precision of GC-C-IRMS has been shown to be very high. One study reported that the isolation of amino acids via cation-exchange chromatography resulted in only minor alterations of the ¹⁵N/¹⁴N ratio for glycine (a maximal change of 1.2/1000). nih.gov

Parameter Finding Reference
¹⁵N Abundance in PhenylalanineLow (-12/1000 δ¹⁵N) nih.gov
¹⁵N Abundance in Alanine/LeucineHigh (+10 to +15/1000 δ¹⁵N) nih.gov
Alteration from IsolationMaximal 1.2/1000 for glycine nih.gov

Isotopic Enrichment Measurement and Data Processing Considerations

The accurate measurement of isotopic enrichment and subsequent data processing are critical steps in any tracer study using Glycine (¹⁵N). The goal is to determine the extent to which the ¹⁵N isotope from the tracer has been incorporated into various metabolites.

Measurement of Isotopic Enrichment:

The isotopic enrichment is typically expressed as an atom percent excess (APE) or as a ratio of the labeled to unlabeled isotopologues. Mass spectrometry is the primary tool for this measurement. The choice of mass spectrometer (HRMS, IRMS, or standard quadrupole MS) depends on the required precision and the complexity of the sample.

HRMS: Provides the ability to resolve and accurately measure the masses of different isotopologues, which is essential for untargeted metabolomics and for distinguishing between different labeling patterns (e.g., ¹³C vs. ¹⁵N). nih.govacs.org

IRMS: Offers the highest precision for ¹⁵N/¹⁴N ratio measurements, making it ideal for studies where very small changes in enrichment need to be detected, such as in whole-body protein turnover studies. nih.gov

LC-MS/MS: Often used in a targeted manner, monitoring specific precursor-to-product ion transitions for both the labeled and unlabeled analytes. This is known as multiple reaction monitoring (MRM). nih.gov

Data Processing Considerations:

Once the raw mass spectrometry data is acquired, it must be processed to calculate isotopic enrichment. This involves several steps:

Peak Integration: The area under the curve for the chromatographic peaks of the labeled and unlabeled isotopologues is determined.

Correction for Natural Abundance: The natural abundance of heavy isotopes (like ¹³C and ¹⁵N) in the unlabeled metabolite must be subtracted from the measured signal of the labeled metabolite to avoid overestimation of enrichment.

Calculation of Enrichment: The isotopic enrichment is calculated, often by comparing the intensity of the ¹⁵N-labeled peak to the sum of the intensities of all isotopologue peaks.

Data Normalization: To account for variations in sample loading and instrument response, data is often normalized to an internal standard, which can be a stable isotope-labeled version of the analyte (e.g., [¹³C₂, ¹⁵N]-glycine). nih.govresearchgate.net

Software tools have been developed to automate and streamline this complex data processing pipeline. For example, software exists for the cross-extraction of ¹⁵N-containing ion intensities from raw data, computation of peptide ¹⁵N isotopic incorporation distributions, and aggregation of these into single protein curves. researchgate.net Other tools, like MetExtract II, are designed for stable isotope-assisted untargeted metabolomics, helping to detect biologically derived compounds by recognizing SIL-specific isotope patterns. acs.org

Challenges and Solutions:

Metabolic Scrambling: Unexpected metabolic pathways can lead to the incorporation of the isotope into positions other than the one intended, or into different molecules altogether. Advanced data analysis methods can simulate various labeled states and fit them to the experimental data to account for this scrambling. nih.gov

Overlapping Signals: In dual-labeling experiments, signals from different isotopologues can overlap. HRMS is a key tool to resolve these overlaps. nih.gov

Applications of Glycine 15n in Metabolic Pathway Research

Elucidation of Nitrogen Metabolism Pathways

Glycine (B1666218) (15N) is instrumental in unraveling the intricate network of nitrogen metabolism. As a non-essential amino acid, glycine participates in numerous metabolic reactions, making its labeled form an ideal tool to trace the flow of nitrogen through different pathways.

Investigation of Nitrogen Flux and Turnover Rates

Studies have shown that the choice of end-product (urea or ammonia) for analysis can influence the calculated flux rates. nih.govcambridge.orgnih.gov For instance, when Glycine (15N) was given to fed volunteers, the nitrogen flux rate based on urea (B33335) excretion was generally higher than that based on ammonia (B1221849) excretion. nih.gov These discrepancies have led to the development of more complex models, such as two-pool models, to better interpret the data and account for the compartmentalization of metabolic nitrogen. nih.gov The rate of nitrogen turnover is a key indicator of the body's response to various physiological and pathological states, including different dietary conditions and diseases. cambridge.orgnih.gov

Dynamics of Amino Acid Interconversion and Transamination

Glycine (15N) is a valuable tool for studying the dynamic processes of amino acid interconversion and transamination, where amino groups are transferred from one amino acid to the carbon skeleton of another. While it was once thought that there was a free exchange of nitrogen among all amino acids, studies using Glycine (15N) have revealed a more complex reality. portlandpress.com Research has shown considerable transfer of labeled nitrogen from glycine to urea and ammonia, but not necessarily to other amino acids like alanine (B10760859) and glutamate (B1630785). portlandpress.com This indicates that not all amino acids are part of a single, freely mixing metabolic pool. portlandpress.com

Further investigations have shown that the nitrogen from glycine can be incorporated into other amino acids, such as serine, through specific enzymatic reactions. queensu.ca The patterns of ¹⁵N distribution among different amino acids after the administration of ¹⁵N-labeled compounds provide insights into the primary pathways of nitrogen flow and the interconnectedness of amino acid metabolism. tandfonline.com These studies are crucial for understanding how the body maintains its amino acid balance and adapts to different metabolic demands.

Studies on Urea Cycle and Ammonia Assimilation

The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals. Glycine (15N) has been employed to investigate the kinetics of this vital process. By tracking the incorporation of ¹⁵N from glycine into urea, researchers can assess the rate of urea synthesis. nih.gov This is particularly important in understanding conditions that affect liver function, where the urea cycle primarily occurs.

Studies have also shed light on ammonia assimilation. While the liver primarily uses the urea cycle to detoxify ammonia, other tissues can assimilate ammonia into amino acids. jianhaidulab.com Research using ¹⁵N-labeled ammonia has shown that it can be incorporated into the amino acid pool, with glutamate and glutamine being key entry points. jianhaidulab.com Glycine (15N) studies contribute to this understanding by revealing how nitrogen from the general metabolic pool, which includes ammonia, is channeled into various nitrogen-containing compounds, including urea. portlandpress.comnih.gov

Protein Metabolism and Turnover Kinetics

The continuous synthesis and breakdown of proteins, known as protein turnover, is a fundamental process in all living organisms. Glycine (15N) is a widely used tracer for quantifying the rates of whole-body and specific protein synthesis and degradation. metsol.comnih.govresearchgate.net

Whole-Body Protein Synthesis and Degradation Assessment

The "end-product method" is a common approach for assessing whole-body protein turnover using Glycine (15N). cambridge.org This involves administering the tracer and measuring the excretion of ¹⁵N in urinary end-products like urea and ammonia. metsol.comcambridge.orgresearchgate.net From these measurements, rates of nitrogen flux, protein synthesis, and protein breakdown can be calculated. researchgate.net This method has been applied in various human populations, including healthy individuals, patients with cancer, and those recovering from surgery, to understand how different conditions affect protein metabolism. nih.govnih.gov

For instance, studies in burned children have shown significantly increased rates of whole-body protein synthesis and breakdown, which are correlated with the severity of the burn. nih.gov In another study, obese children were found to have greater absolute rates of protein synthesis and breakdown compared to control subjects. imrpress.com These findings, made possible by Glycine (15N), have important implications for the nutritional management of these patient groups. Different dosing strategies, such as single-dose or intermittent-dose regimens, have been compared to refine the accuracy and practicality of these measurements. cambridge.org

Study PopulationTracer MethodKey Findings on Protein TurnoverReference
Healthy MenOral [15N]glycine (single vs. intermittent dose)Rates of nitrogen flux derived from urea were consistently higher than those from ammonia. The single-dose approach yielded higher flux values than the intermittent-dose approach. cambridge.org
Healthy and Malnourished PatientsPrimed constant infusion of [15N]glycineReliable estimates of protein kinetics can be achieved with a 26-hour infusion, reaching isotopic steady state in urinary urea and ammonia. nih.gov
Children Recovering from BurnsConstant administration of [15N]glycineRates of whole-body protein synthesis and breakdown were significantly increased and positively correlated with the percentage of total body surface area burned. nih.gov
Obese ChildrenSingle oral dose of [15N]glycineAbsolute rates of protein synthesis and breakdown were significantly greater in obese children compared to non-obese controls. imrpress.com

Fractional Synthesis Rates of Specific Proteins (e.g., Plasma Proteins)

Beyond whole-body measurements, Glycine (15N) can be used to determine the fractional synthesis rates (FSR) of individual proteins, providing a more detailed view of protein metabolism. This is achieved by measuring the incorporation of ¹⁵N into specific proteins isolated from tissues or plasma. nih.gov

A notable application is the study of plasma protein synthesis. Research has utilized multiple oral administrations of Glycine (15N) to estimate the FSR of various plasma proteins, including albumin, fibrinogen, and different globulin fractions. nih.govtandfonline.com In one pilot study, the FSR of albumin was estimated to be between 3.3% and 6.8% per day, while other plasma proteins exhibited a wider range of synthesis rates, from 4.3% per day for γ-globulin to 26.4% per day for α-globulin and fibrinogen. nih.govtandfonline.com These studies demonstrate the dynamic nature of plasma protein metabolism and provide a valuable method for investigating how these rates are altered in various physiological and pathological states. nih.govtandfonline.com For example, studies in patients with nephrotic syndrome have shown an increased incorporation of ¹⁵N-glycine into serum albumin compared to healthy individuals. nih.gov

ProteinFractional Synthesis Rate (% per day)Reference
Albumin3.3 - 6.8 nih.govtandfonline.com
Fibrinogen~26.4 nih.govtandfonline.com
α-Globulin~26.4 nih.govtandfonline.com
γ-Globulin~4.3 nih.govtandfonline.com
Fibronectin (non-exercising)31 - 34 nih.gov

Mechanism of Protein Biosynthesis and Incorporation of Labeled Amino Acids

The use of amino acids labeled with stable isotopes, such as Glycine (15N), is a cornerstone of quantitative proteomics and metabolic studies. This technique, often referred to as stable isotope labeling by amino acids in cell culture (SILAC), allows for the precise measurement of protein synthesis and turnover. nih.govthermofisher.com

When cells are cultured in a medium containing Glycine (15N), the labeled glycine is incorporated into newly synthesized proteins during translation. thermofisher.com This results in a mass shift in the proteins and their constituent peptides, which can be accurately detected by mass spectrometry. nih.gov The rate of incorporation of 15N-labeled glycine provides a direct measure of the rate of protein synthesis. oup.comnih.govnih.gov

The process involves the charging of transfer RNA (tRNA) molecules with Glycine (15N), which are then delivered to the ribosome. The ribosome, following the messenger RNA (mRNA) template, catalyzes the formation of peptide bonds, incorporating the labeled glycine into the growing polypeptide chain. By analyzing the isotopic enrichment of proteins over time, researchers can determine the fractional synthesis rate (FSR) of individual proteins or the entire proteome. nih.gov

One challenge in these experiments is metabolic scrambling, where the labeled nitrogen from Glycine (15N) can be transferred to other amino acids through various metabolic reactions. acs.org For instance, the interconversion of serine and glycine can lead to the formation of 15N-labeled serine, which can then be incorporated into proteins. acs.org Careful analysis and modeling are required to account for such scrambling and obtain accurate measurements of protein synthesis.

Glycine Biosynthesis and Degradation Pathways

Glycine (15N) is an invaluable tool for studying the complex network of reactions involved in glycine metabolism, including its synthesis and degradation.

Dynamics of the Glycine Cleavage System

By using Glycine (15N) as a tracer, researchers can follow the fate of the nitrogen atom. The 15N label is released as [15N]ammonia, which can then be tracked as it is incorporated into other metabolites, such as glutamine and glutamate, via the GS/GOGAT pathway. oup.com This provides direct evidence for the activity of the GCS. oup.com Studies have shown that the GCS is a significant source of one-carbon units (in the form of 5,10-methylenetetrahydrofolate) for various biosynthetic processes. bevital.no The dynamics of this system are crucial for maintaining metabolic homeostasis, and its dysregulation is linked to diseases like nonketotic hyperglycinemia. jst.go.jpresearchgate.net

Serine-Glycine Interconversion Pathways

The interconversion of serine and glycine is a critical metabolic hub, linking amino acid metabolism with one-carbon metabolism. This reversible reaction is primarily catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). researchgate.netresearchgate.net

When cells are supplied with Glycine (15N), the label can be transferred to serine, forming [15N]serine. acs.orgbiorxiv.org The rate of appearance of labeled serine provides a measure of the flux through the glycine-to-serine conversion pathway. researchgate.net Conversely, feeding cells with [15N]serine leads to the production of [15N]glycine. researchgate.net These tracing experiments have demonstrated that this interconversion is a major source of intracellular glycine and one-carbon units required for nucleotide biosynthesis. researchgate.netnih.gov The direction and rate of this interconversion are influenced by the cellular metabolic state and the availability of exogenous serine and glycine. researchgate.net

Alternative Glycine Degradation Mechanisms (e.g., Decarboxylation, Deamination)

Besides the glycine cleavage system, glycine can be degraded through other pathways, including decarboxylation and deamination. nih.gov Decarboxylation of glycine yields methylamine (B109427) and carbon dioxide. researchgate.net Deamination, on the other hand, can lead to the formation of glyoxylic acid or glycolic acid. nih.gov While reductive deamination to acetic acid is considered less favorable, oxidative deamination can produce formic acid and CO2. nih.gov

Studies on the hydrothermal degradation of glycine have shown that decarboxylation and deamination are the principal pathways. nih.govresearchgate.net Isotope tracing with Glycine (15N) can help to distinguish between these pathways by following the fate of the nitrogen atom. For example, deamination would release the 15N label as ammonia, while in decarboxylation, the C-N bond remains intact in the product methylamine. The relative importance of these degradation routes can vary depending on the specific conditions and organism. d-nb.inforesearchgate.net

Tracing Glycine-Derived Metabolites

The carbon and nitrogen atoms of glycine are incorporated into a variety of essential biomolecules. Glycine (15N) is particularly useful for tracing the synthesis of nitrogen-containing compounds.

Purine (B94841) Nucleoside and Nucleotide Biosynthesis Pathways

The de novo synthesis of purine rings is a complex process that utilizes several small molecules as precursors, with glycine playing a central role. oup.com The entire glycine molecule (C2-N) is incorporated into the purine ring, providing atoms C4, C5, and N7. oup.comnih.gov

By using Glycine (15N), researchers can directly trace the incorporation of glycine's nitrogen into purine nucleotides such as adenosine (B11128) monophosphate (AMP), guanosine (B1672433) monophosphate (GMP), and their di- and triphosphate counterparts (ADP, ATP, GDP, GTP). nih.govahajournals.orgresearchgate.net The appearance of the 15N label in these molecules provides a quantitative measure of the rate of de novo purine synthesis. biorxiv.orgnih.govaacrjournals.org

One-Carbon Metabolism Fluxes

Glycine is a central player in one-carbon (1C) metabolism, a set of reactions that transfer one-carbon units for the synthesis of nucleotides, amino acids, and other essential molecules. nih.govmdpi.com Glycine (15N) tracer studies have been pivotal in quantifying the flux through these pathways.

A significant portion of the one-carbon units derived from glycine is utilized for the synthesis of serine via the enzyme serine hydroxymethyltransferase (SHMT). nih.gov Isotope tracer studies have quantified this conversion, showing that serine synthesis directly from glycine can constitute about 41% of the total glycine flux in healthy adults. nih.gov Furthermore, nearly half of this serine synthesis utilizes one-carbon units generated by the GCS, highlighting the tight integration of these two pathways. nih.gov

The nitrogen atom from Glycine (15N) is also distributed to other key amino acids involved in one-carbon metabolism and related pathways. In studies tracking orally administered 15N-glycine in young men, the nitrogen was found to be transferred predominantly to serine (54%), but also to a lesser extent to glutamine/glutamate (15%) and alanine (7%), demonstrating the widespread distribution of glycine-derived nitrogen. mdpi.comnih.gov

The following table summarizes key quantitative findings from tracer studies on glycine's role in one-carbon metabolism fluxes.

Metabolic Flux Parameter Quantitative Finding Experimental Context Reference
Whole-body Glycine Flux~463 µmol/(kg·h)Healthy adults, fed state nih.gov
Glycine Decarboxylation (GCS activity)~190 µmol/(kg·h) (39% of total glycine flux)Healthy adults, fed state nih.gov
Glycine to Serine Conversion (via SHMT)~193 µmol/(kg·h) (41% of total glycine flux)Healthy adults, fed state nih.gov
Distribution of Glycine-derived NitrogenSerine (54%), Urea (20%), Glutamine/Glutamate (15%), Alanine (7%)Young men, oral 15N-glycine mdpi.comnih.gov

Formation of Other Nitrogen-Containing Compounds

Glycine is a fundamental building block for a wide array of nitrogen-containing compounds, most notably purine nucleotides. nih.gov The entire glycine molecule, including its nitrogen atom, is incorporated into the purine ring structure. nih.gov Glycine (15N) has been extensively used to trace and quantify the rate of de novo purine biosynthesis, a pathway crucial for DNA and RNA synthesis. researchgate.netresearchgate.net

By culturing cells with Glycine (15N) and measuring its incorporation into purine nucleotides such as inosine (B1671953) monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP) over time, researchers can determine the flux through this pathway. researchgate.netresearchgate.net Such studies have demonstrated that the rate of de novo purine synthesis is highly regulated and responsive to cellular conditions. For example, in HeLa cells, depleting the culture medium of purines leads to an increase in the rate of [15N]glycine incorporation into IMP, AMP, and GMP, indicating an upregulation of the de novo synthesis pathway to meet cellular demand. researchgate.netresearchgate.net One study found that under purine-depleted conditions, the initial rate of IMP biosynthesis increased by 47%. researchgate.netresearchgate.net

In addition to purines, the nitrogen from Glycine (15N) is incorporated into other amino acids through transamination reactions. mdpi.comnih.gov This highlights glycine's role as a nitrogen donor for the synthesis of other non-essential amino acids. Studies have confirmed the transfer of the 15N label from glycine to a variety of amino acids, underscoring the interconnectedness of amino acid metabolism. mdpi.comnih.gov Furthermore, Glycine (15N) tracing has been used to identify and confirm various glycine-derived metabolites in cancer cells, including those containing a purine core like adenine, adenosine, AMP, ADP, and ATP, as well as other compounds like S-adenosylmethionine and γ-glutathione. nih.gov

The table below presents findings from a study on the incorporation of [15N]glycine into purines in HeLa cells under different culture conditions.

Purine Nucleotide Condition Initial Rate of 15N Incorporation (Relative Units) Reference
IMPPurine-replete1.00 researchgate.netresearchgate.net
IMPPurine-depleted1.47 researchgate.netresearchgate.net
AMPPurine-repleteSlower than IMP researchgate.netresearchgate.net
AMPPurine-depletedIncreased rate compared to replete researchgate.netresearchgate.net
GMPPurine-repleteSlower than IMP researchgate.netresearchgate.net
GMPPurine-depletedIncreased rate compared to replete researchgate.netresearchgate.net

Metabolic Flux Analysis (MFA) with Glycine (15N)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com The use of stable isotope tracers like Glycine (15N) is central to MFA, as the pattern of isotope labeling in downstream metabolites provides the necessary data to calculate these intracellular fluxes. creative-proteomics.com

Quantitative Characterization of Intracellular Metabolic Networks

Glycine (15N) is an invaluable tool for the quantitative characterization of intracellular metabolic networks, particularly for elucidating the complexities of nitrogen metabolism. biorxiv.orgembopress.orgnih.govembopress.org By combining Glycine (15N) with other isotopic tracers, such as 13C-labeled glucose or glutamine, researchers can perform dual-labeling experiments. embopress.org This approach allows for the simultaneous tracing of both carbon and nitrogen atoms as they navigate through the interconnected pathways of central carbon and nitrogen metabolism. embopress.org

This dual-tracer strategy provides a more comprehensive and accurate picture of metabolic fluxes than single-label experiments. embopress.org For example, in studies of Mycobacterium bovis BCG, a dual 13C and 15N labeling approach allowed for the first-time quantification of nitrogen flux distributions for amino acid and nucleotide biosynthesis. embopress.orgembopress.org Such analyses provide precise data on how nitrogen from sources like ammonia is assimilated and distributed among various biosynthetic pathways, including the synthesis of glycine, serine, and other amino acids. embopress.org The resulting flux maps offer a detailed quantitative description of the metabolic state of the cell under specific conditions. embopress.org

Identification of Key Metabolic Nodes and Bottlenecks

Tracer studies using Glycine (15N) and other isotopes have been instrumental in establishing glutamate as a central node in nitrogen metabolism in various organisms, including mycobacteria. embopress.orgembopress.org Glutamate acts as the primary nitrogen donor for the synthesis of most other amino acids, including glycine. embopress.org By quantifying the fluxes into and out of the glutamate pool, researchers can understand its pivotal role in distributing nitrogen throughout the cell. embopress.org

Furthermore, MFA can reveal the bidirectionality of metabolic reactions, which is crucial for identifying metabolic bottlenecks. biorxiv.orgembopress.orgembopress.org For instance, in M. bovis BCG, MFA using 13C and 15N tracers determined that the reaction catalyzed by glycine hydroxymethyltransferase (the interconversion of serine and glycine) is bidirectional. embopress.org In contrast, the pathways for leucine (B10760876) and isoleucine biosynthesis were found to be unidirectional. embopress.org This type of information is vital for understanding how metabolic pathways are regulated and where potential constraints or bottlenecks may occur, which could limit growth or other cellular functions. Identifying these bottlenecks can provide targets for metabolic engineering or therapeutic intervention.

Research Applications Across Diverse Biological Systems

Plant Metabolism Studies

The use of Glycine (B1666218) (15N) has significantly advanced our understanding of how plants acquire and utilize nitrogen, a crucial nutrient for their growth and development.

Nitrogen Uptake and Assimilation Mechanisms in Plants

Glycine (15N) has been instrumental in demonstrating that plants can absorb nitrogen in organic forms, challenging the long-held belief that they are solely reliant on inorganic sources like nitrate (B79036) and ammonium (B1175870). tandfonline.com Studies utilizing ¹⁵N-labeled glycine have shown that various plant species can take up this amino acid directly from the soil. jnr.ac.cnfrontiersin.org For instance, research on temperate upland grasslands revealed that dominant grass species can utilize glycine as a nitrogen source. nih.gov Similarly, in alpine meadows, certain species like Poa pretensi have shown a significant capacity to absorb organic nitrogen, with approximately 36% of their nitrogen originating from this source. jnr.ac.cn

Once absorbed, the nitrogen from Glycine (15N) is assimilated into the plant's metabolic pathways. Experiments with pak choi have shown that while absorbed nitrate is primarily transported to the shoots, a larger proportion of absorbed glycine is retained in the roots. nih.gov This differential allocation highlights the distinct roles and metabolic fates of organic versus inorganic nitrogen sources within the plant. The kinetic studies using ¹⁵N have suggested that inorganic nitrogen is mainly assimilated into glutamine and subsequently transferred to other amino acids and proteins in both roots and shoots. jircas.go.jp

Organic Nitrogen Utilization, Including Intact Amino Acid Uptake

A key application of dual-labeled glycine (¹³C, ¹⁵N) is to unequivocally demonstrate the uptake of the intact amino acid molecule by plants. The presence of both isotopes in plant tissues after exposure to labeled glycine provides strong evidence against the argument that the amino acid is first mineralized by soil microbes and then taken up as inorganic nitrogen. nih.govoup.com

Numerous studies have confirmed the direct uptake of intact glycine across a wide range of plant species and ecosystems. nih.govresearchgate.nethubspotusercontent-eu1.netusf.edu For example, research in boreal forests showed that a significant portion of nitrogen from glycine was absorbed intact by dwarf shrubs, grasses, and trees. researchgate.net In agricultural settings, common grassland species also demonstrated the capacity for intact glycine uptake. hubspotusercontent-eu1.net Studies on Eucalyptus seedlings further substantiated these findings, detecting intact ¹³C₂,¹⁵N-glycine in the roots, which is then rapidly metabolized. oup.com The proportion of nitrogen acquired through the direct uptake of glycine can be substantial, as seen in Pinus koraiensis, where it accounted for 43% of the total nitrogen uptake. frontiersin.org However, the extent of intact amino acid uptake can be influenced by factors such as the concentration of amino acids in the soil. researchgate.net

Table 1: Research Findings on Intact Glycine Uptake in Various Plant Species

Plant Species/Ecosystem Key Finding Citation
Temperate Upland Grasses Dominant grasses can directly absorb intact glycine. nih.gov
Boreal Forest Plants Dwarf shrubs, grasses, and trees take up a significant portion of glycine intact. researchgate.net
Agricultural Grassland Species Plants in an agricultural setting demonstrate the capacity for intact glycine uptake. hubspotusercontent-eu1.net
Eucalyptus pauciflora Intact glycine is taken up by roots and rapidly metabolized. oup.comnih.gov
Pinus koraiensis 36% of glycine uptake was retained intact in the roots. frontiersin.org
Pak Choi (Brassica campestris) Intact glycine contributed up to 6% of the glycine-derived nitrogen. tandfonline.com
Various Plant Species The proportion of total ¹⁵N taken up directly as amino acids decreases with increasing soil amino acid concentrations. researchgate.net

Photorespiratory C2 Cycle Investigations in Leaves

Glycine (15N), often in conjunction with ¹³C labeling, is a critical tool for studying the photorespiratory C2 cycle, a metabolic pathway that occurs in the light and runs parallel to photosynthesis. nih.govusp.br This pathway involves the conversion of two molecules of glycine to one molecule of serine, releasing CO₂ and NH₃ in the process. nih.gov

By supplying plants with ¹⁵N-labeled fertilizer and then exposing the leaves to ¹³CO₂, researchers can trace the flow of both carbon and nitrogen through the photorespiratory pathway. mdpi.comsemanticscholar.org Techniques like rotational-echo double resonance (REDOR) NMR can detect the formation of ¹³C-labeled organic nitrogen metabolites, providing insights into the rates of photorespiration versus photosynthesis. mdpi.comsemanticscholar.org Such studies have revealed that glycine produced during photorespiration is not only used for the production of glycerate to support photosynthesis but can also be incorporated into proteins or fully decarboxylated. nih.gov The coupling of nitrogen assimilation with photorespiration-derived glycine and serine has been suggested by dual-labeling studies, highlighting the integration of carbon and nitrogen metabolism. osti.gov Furthermore, glycine has been shown to act as an inducer of several genes involved in the photorespiratory pathway. oup.com

Microbial Metabolism Studies

Glycine (15N) is also extensively used to investigate nitrogen metabolism in microbial communities, which play a pivotal role in nutrient cycling in various ecosystems.

Nitrogen Cycling and Amino Acid Assimilation in Microbial Communities

Microorganisms in the soil are key players in the nitrogen cycle, and Glycine (15N) helps to elucidate their role in the uptake and transformation of organic nitrogen. mdpi.com Studies have shown that soil microbes are efficient competitors for amino acids like glycine, often taking them up rapidly to meet their carbon and nitrogen requirements. mdpi.com

By using dual-labeled glycine (¹³C, ¹⁵N), researchers can distinguish between the direct uptake of the intact amino acid by microbes and its extracellular mineralization to ammonium before assimilation. plos.org The assimilation of ¹⁵N from glycine into microbial biomass is a major fate of this amino acid in the soil. researchgate.net The preference of soil microorganisms for different forms of nitrogen can be influenced by environmental conditions. For instance, in the presence of high levels of inorganic nitrogen, microbial uptake of intact glycine may decrease, suggesting a preference for inorganic nitrogen sources. plos.org Conversely, under conditions where inorganic nitrogen is limited, the direct assimilation of glycine by microbes can become more significant. plos.org The composition of the microbial community also influences the fate of glycine, with studies indicating that bacteria are often the primary consumers of freshly added glycine. mdpi.com

Table 2: Microbial Assimilation of Glycine (15N) under Different Conditions

Condition Observation Citation
High Inorganic Nitrogen Decreased assimilation of intact glycine by soil microorganisms. plos.org
Low Inorganic Nitrogen Increased uptake of intact glycine, attributed to direct assimilation to satisfy nitrogen demand. plos.org
Varying Carbon-to-Nitrogen Ratios In low C:N media, high rates of NH₄⁺ excretion from Aspergillus oryzae were accompanied by an increase in δ¹⁵N in the microbial biomass. nih.gov
Presence of Rice Straw Increased microbial uptake of ¹³C,¹⁵N-glycine. plos.org

Biosynthesis of Compatible Solutes (e.g., Glycine Betaine) in Extremophiles

Extremophilic microorganisms, which thrive in environments with high salinity or temperature, often synthesize and accumulate compatible solutes to maintain osmotic balance and protect cellular components. Glycine betaine (B1666868) is a common compatible solute, and Glycine (15N) can be used to trace its biosynthesis.

In some extremophilic bacteria, glycine betaine is synthesized from glycine through a series of three methylation reactions. nih.govnih.gov This pathway is catalyzed by two key enzymes: glycine sarcosine (B1681465) methyltransferase (Gsm) and sarcosine dimethylglycine methyltransferase (Sdm). nih.gov Studies in phylogenetically distant extreme halophiles like Actinopolyspora halophila and Ectothiorhodospira halochloris have identified this three-step methylation of glycine to betaine. nih.gov Similarly, in the haloalkaliphilic bacterium Thioalkalivibrio versutus, glycine betaine is produced via the glycine methylation pathway in response to high salinity, with glycine N-methyltransferase (GMT) and sarcosine dimethylglycine N-methyltransferase (SDMT) as the key enzymes. frontiersin.org The ability to synthesize glycine betaine from glycine has also been observed in the methanogenic archaebacteria. dntb.gov.ua

In Vitro and Ex Vivo Systems Research

Glycine (¹⁵N) is a crucial tracer in cell culture systems for elucidating metabolic pathways and understanding the effects of various perturbations. Its stable isotope label allows for the precise tracking of the nitrogen atom as it is incorporated into a multitude of downstream metabolites. This approach is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of the disease.

In one study using A549 lung cancer cells, researchers used (¹⁵N)-glycine in combination with high-resolution mass spectrometry to trace its metabolic fate. nih.gov The methodology allowed for the detection and identification of nitrogen-containing metabolites derived from glycine by observing a one Dalton mass shift in the resulting molecules. nih.gov This technique confirmed the incorporation of glycine's nitrogen into key biosynthetic pathways. The most sensitive metabolites to this labeling were those containing purine (B94841) rings, such as adenine, adenosine (B11128), and the energy currency molecules AMP, ADP, and ATP. nih.gov This highlights glycine's role as a direct precursor for purine synthesis. Furthermore, the nitrogen from glycine was traced to S-adenosylmethionine and γ-glutathione, indicating its contribution to methylation cycles and antioxidant defense systems, respectively. nih.gov Such studies provide a clear map of glycine utilization and can identify potential targets for therapeutic intervention.

Another investigation combined ¹³C and ¹⁵N-labeled tracers (glucose and glutamine) in HeLa cells to simultaneously interrogate carbon and nitrogen metabolism. rsc.org This dual-labeling strategy, analyzed by high-resolution mass spectrometry, provides a more comprehensive view of metabolic fluxes, revealing the interconnectedness of carbon and nitrogen pathways in amino acid and nucleotide metabolism. rsc.org Similarly, studies in plant protoplast cultures have utilized [¹⁵N]glycine to follow its uptake and conversion to serine via the photorespiratory pathway, demonstrating the activity of enzymes like glutamate (B1630785) dehydrogenase and glutamine synthetase in ammonia (B1221849) assimilation. nih.gov

Table 1: Metabolites Identified from (¹⁵N)-Glycine Tracing in A549 Cancer Cells This table summarizes key metabolites confirmed to be derived from the nitrogen of glycine in a cell culture study, highlighting glycine's role as a precursor in major biosynthetic pathways.

Metabolite ClassSpecific MetaboliteBiological SignificanceReference
Purines AdenineCore component of nucleosides and nucleotides nih.gov
AdenosineNucleoside building block for RNA and ATP nih.gov
Nucleotides AMP (Adenosine monophosphate)Building block for DNA/RNA, energy metabolism nih.gov
ADP (Adenosine diphosphate)Key molecule in energy transfer (ATP cycle) nih.gov
ATP (Adenosine triphosphate)Primary energy currency of the cell nih.gov
Methylation Cycle S-adenosylmethionineUniversal methyl group donor nih.gov
Antioxidant γ-GlutathioneMajor endogenous antioxidant nih.gov

Ex vivo studies using isolated, perfused organs provide a bridge between in vitro cell culture and complex in vivo animal models. This system allows researchers to study the metabolic function of an entire organ in a controlled environment. Glycine (¹⁵N) has been effectively used in such systems, particularly in studies of the liver, to investigate nitrogen metabolism.

Research involving isolated perfused rat livers has demonstrated the utility of ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy to non-invasively follow the metabolic reactions of [¹⁵N]glycine in real-time. nih.govspringernature.com In these experiments, the liver is maintained outside the body while being supplied with a nutrient- and oxygen-rich solution containing the ¹⁵N-labeled glycine. Scientists can then track the appearance of the ¹⁵N label in various metabolites, such as urea (B33335), providing direct insight into specific metabolic pathways like the urea cycle. springernature.com This approach allows for the quantification and identification of glycine and its metabolic products within the functioning organ. nih.gov The ability to observe these processes as they happen offers a dynamic view of hepatic metabolism that is not possible with endpoint measurements alone. nih.govspringernature.com

Table 2: Research Findings from Isolated Perfused Rat Liver Studies with (¹⁵N)-Glycine This table outlines the key applications and findings from using (¹⁵N)-glycine in ex vivo perfused liver models.

Research FocusTechnique UsedKey FindingsReference
Metabolic Pathway Tracing ¹⁵N Nuclear Magnetic Resonance (NMR)Demonstrated that metabolic reactions of [¹⁵N]glycine can be followed in real-time within the isolated liver. nih.govspringernature.com
Urea Cycle Analysis ¹⁵N NMREnabled real-time study of the urea cycle by tracking the incorporation of ¹⁵N from glycine into urea. springernature.com
Metabolite Identification ¹⁵N NMR and Emission SpectrometryAllowed for the quantification and positive identification of glycine and its subsequent metabolites produced by the liver. nih.gov

Cell Culture Metabolic Studies and Pathway Perturbations

Animal Models for Fundamental Metabolic Research

Glycine (¹⁵N) is a cornerstone tracer for assessing whole-body protein dynamics in animal models and humans. The "end-product method" is a widely used, non-invasive technique where [¹⁵N]glycine is administered, and the enrichment of the ¹⁵N isotope is subsequently measured in urinary end-products like urea and ammonia. europeanreview.orgcambridge.org The rate at which the ¹⁵N label appears in these products allows for the calculation of total nitrogen flux (Q), from which rates of whole-body protein synthesis (PS) and protein breakdown (PB) can be derived. europeanreview.orgnih.gov

This method has been applied across numerous studies to understand how physiological states and interventions affect protein metabolism. For instance, a study on healthy young males undergoing a 12-week resistance training program used oral [¹⁵N]glycine to measure changes in protein turnover. nih.gov The results showed that after the training period, both protein synthesis and breakdown rates decreased significantly, yet the net protein balance (the difference between synthesis and breakdown) improved, favoring the accretion of muscle protein. nih.gov In another application, the [¹⁵N]glycine method was used to evaluate protein turnover in senior dogs, comparing it with other stable isotope methods. nih.govplos.org The study found that measurements of protein synthesis and breakdown were consistent with other techniques, supporting its use in veterinary science. plos.org These studies in animal models are critical for validating the methodology and for exploring metabolic questions not feasible in humans. d-nb.infonih.gov

Table 3: Impact of Resistance Training on Whole-Body Protein Kinetics Using (¹⁵N)-Glycine Data from a study on untrained young males before (PRE) and after (POST) a 12-week resistance training program. All values are mean ± standard deviation.

ParameterUnitPRE-TrainingPOST-TrainingOutcomeReference
Nitrogen Flux (Q) g N·kg⁻¹·d⁻¹0.9 ± 0.10.6 ± 0.1Significant Decrease nih.gov
Protein Synthesis (PS) g·kg⁻¹·d⁻¹4.6 ± 0.72.9 ± 0.3Significant Decrease nih.gov
Protein Breakdown (PB) g·kg⁻¹·d⁻¹4.3 ± 0.72.4 ± 0.2Significant Decrease nih.gov
Net Protein Balance (NPB) g·kg⁻¹·d⁻¹0.22 ± 0.130.54 ± 0.08Significant Increase nih.gov

Beyond whole-body protein turnover, Glycine (¹⁵N) is instrumental in characterizing the dynamics of amino acid pools and their transport between tissues. By administering a single dose of [¹⁵N]glycine and then measuring the rate at which its concentration decays in the plasma, researchers can model the kinetics of the free amino acid pool. nih.gov

Table 4: Glycine Pool Kinetics in Postabsorptive vs. Postprandial States This table presents data on the extracellular glycine pool size, transport rate, and flux in healthy volunteers, as determined by [¹⁵N]glycine tracing.

ParameterUnitPostabsorptive (Fasting)Postprandial (Fed)Key FindingReference
Glycine Pool Size µmol/100 g body wt7.7 - 11.8Modest VariationPool size is relatively stable. nih.gov
Rate Constant of Transport hr⁻¹3.7 - 4.2Significantly LowerTransport into tissues is slower after eating. nih.gov
Glycine Flux µmol·hr⁻¹/100 g body wt28 - 43Not SpecifiedHigh turnover rate in the fasting state. nih.gov

Advancements and Future Directions in Glycine 15n Research

Integration with Multi-Omics Approaches for a Holistic Understanding

The integration of data from various "omics" fields, such as metabolomics and proteomics, provides a comprehensive view of cellular processes. Glycine (B1666218) (15N) serves as a powerful tracer in these integrated approaches, allowing for the dynamic tracking of nitrogen flow through metabolic and protein networks.

Metabolomics and Proteomics Integration:

The use of Glycine (15N) in conjunction with other stable isotopes like 13C has become a cornerstone of multi-omics studies. rsc.orgnih.gov By simultaneously tracing the fate of both nitrogen and carbon, researchers can gain a more complete picture of how nutrients are assimilated and utilized to build essential biomolecules. rsc.org For instance, studies have utilized 15N-glycine to trace its metabolic fate into various nitrogen-containing metabolites in cancer cells, revealing key pathways and potential therapeutic targets. nih.gov High-resolution mass spectrometry is crucial in these dual-labeling experiments to resolve the distinct isotopic signatures of 13C and 15N. rsc.org

In quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used technique where cells are grown in media containing either normal ("light") or heavy isotope-labeled ("heavy") amino acids. ckgas.com While typically employing labeled arginine and lysine, the principles of metabolic labeling are readily extendable to other amino acids like glycine. A similar approach, 15N metabolic labeling, involves growing organisms or cells on a diet where all nitrogen sources are enriched with 15N, leading to the incorporation of the heavy isotope into all proteins. ckgas.comnih.gov This allows for the precise quantification of protein turnover and expression changes over time when mixed with a 14N-labeled control. nih.gov For example, a quantitative shotgun proteomics study used a uniform 15N-labeled standard to monitor proteome dynamics in Chlamydomonas reinhardtii under heat stress, identifying hundreds of proteins with significant changes in abundance. nih.gov

The combination of these approaches allows for a powerful, systems-level analysis. Metabolomics data, enriched by Glycine (15N) tracing, can reveal changes in the pools of precursor molecules, while proteomics data can show the downstream effects on protein synthesis and turnover. mdpi.com This integrated analysis helps to connect genetic information with functional outcomes, providing a more holistic understanding of the biological system under investigation. nih.gov

Table 1: Approaches for Integrating Glycine (15N) in Multi-Omics Studies
ApproachDescriptionKey ApplicationReference
Dual Isotope Labeling (e.g., 13C and 15N)Simultaneous tracing of carbon and nitrogen pathways using substrates like 13C,15N-glycine.Comprehensive metabolic flux analysis, understanding nutrient assimilation. rsc.orgnih.gov
15N Metabolic Labeling for ProteomicsUniformly labeling the entire proteome with 15N to serve as an internal standard for quantitative mass spectrometry.Accurate quantification of protein expression and turnover in response to stimuli. ckgas.comnih.gov
Metabolite Tracing with HRMSUsing 15N-glycine to trace the biosynthesis of nitrogen-containing metabolites and identifying them with high-resolution mass spectrometry.Discovering novel metabolic pathways and identifying biomarkers. nih.gov
Integrated Multi-Omics AnalysisCombining metabolomic, proteomic, and transcriptomic data to build comprehensive models of cellular processes.Linking genetic regulation to metabolic and protein function for a systems-level understanding. mdpi.com

Development of Advanced Computational Models and Algorithms for Data Interpretation

The increasing complexity of data generated from Glycine (15N) tracing experiments necessitates the development of sophisticated computational tools for accurate interpretation. These models and algorithms are essential for correcting raw data, calculating metabolic fluxes, and deriving meaningful biological insights.

A significant challenge in stable isotope tracing is correcting for the natural abundance of heavy isotopes and any impurities in the isotopic tracer. Software like IsoCorrectoR has been developed to perform these crucial corrections on mass spectrometry data, which is vital for obtaining accurate measurements of isotope incorporation. nih.gov

For metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions, several computational frameworks have been established. 15N-MFA is a specific application that uses 15N-labeled substrates to track nitrogen flow through metabolic networks. creative-proteomics.com More advanced approaches, such as 13C15N-MFA , leverage dual-labeled substrates to simultaneously resolve carbon and nitrogen fluxes, providing a more constrained and accurate model of metabolism. biorxiv.org This has been particularly powerful in studying the metabolism of organisms like Mycobacterium bovis BCG, where it helped to identify glutamate (B1630785) as a central hub of carbon and nitrogen metabolism. biorxiv.org

To handle the inherent uncertainties and complexities in biological systems, Bayesian statistical models have been increasingly adopted. Models like SIAR (Stable Isotope Analysis in R) , MixSIR , and the more recent simmr and cosimmr packages provide a flexible framework for analyzing stable isotope mixing models. mdpi.comarxiv.orgcdnsciencepub.comjyu.fir-project.orgmdpi.com These models can account for variability in source isotope signatures and trophic fractionation, providing probabilistic estimates of source contributions to a mixture. While initially developed for ecological food web studies, the principles are applicable to intracellular metabolic networks. For instance, a Bayesian multi-model approach was used in the 13C15N-MFA of mycobacteria to resolve the directionality of several biosynthetic pathways. biorxiv.org

Furthermore, tools like Ntrace use numerical modeling and Monte Carlo optimization to quantify gross nitrogen transformation rates in complex environments like soil, based on 15N tracing data. researchgate.net The development of semi-automated pipelines like fluxTrAM aims to streamline the entire process from raw mass spectrometry data to genome-scale metabolic flux analysis, making these powerful techniques more accessible to the broader research community. researchgate.net

Table 2: Computational Tools for Glycine (15N) Data Analysis
Tool/ModelFunctionKey FeatureReference
IsoCorrectoRCorrects mass spectrometry data for natural isotope abundance and tracer impurities.Essential for accurate quantification of isotope labeling. nih.gov
15N-MFA / 13C15N-MFAMetabolic Flux Analysis using 15N or dual 13C/15N tracers.Quantifies rates of nitrogen and carbon metabolic pathways. creative-proteomics.combiorxiv.org
SIAR, MixSIR, simmr, cosimmrBayesian stable isotope mixing models.Provides probabilistic estimates of source contributions, accounting for uncertainty. mdpi.comarxiv.orgcdnsciencepub.comjyu.fir-project.orgmdpi.com
NtraceNumerical 15N tracing model.Quantifies gross nitrogen transformation rates, particularly in soil studies. researchgate.net
fluxTrAMSemi-automated pipeline for tracer-based metabolomics.Integrates data processing and flux analysis at a genome-scale. researchgate.net

Novel Applications in Systems Biology and Metabolic Pathway Engineering

Glycine (15N) is proving to be a valuable tool in the fields of systems biology and metabolic engineering, where the goal is to understand and manipulate complex biological networks. By tracing the flow of nitrogen, researchers can map out active metabolic pathways, identify regulatory nodes, and guide the engineering of novel biological functions.

In the realm of metabolic engineering , researchers are designing and building synthetic pathways in microorganisms for the production of valuable chemicals. The reductive glycine pathway is a synthetic route for the assimilation of one-carbon (C1) compounds like formate (B1220265) and CO2, which is more efficient than many natural pathways. jst.go.jp Glycine (15N) can be used to verify the activity of these engineered pathways and to quantify the flux of nitrogen and carbon through the synthetic route, ensuring that the engineered organism is performing as designed.

Furthermore, Glycine (15N) tracing is being used to study the metabolism of various organisms for biotechnological applications. For example, tracing the nitrogen metabolites of glycine in cancer cells has helped to identify potential biomarkers and drug targets within the glycine metabolism network. nih.gov This systems-level understanding of metabolism, enabled by stable isotope tracers, is crucial for developing effective strategies in both medicine and biotechnology.

Methodological Refinements for Enhanced Sensitivity, Specificity, and Automation

The utility of Glycine (15N) as a tracer is continually being enhanced by methodological improvements in analytical chemistry and laboratory automation. These refinements aim to increase the sensitivity and specificity of detection, as well as to improve the throughput and reproducibility of experiments.

Enhanced Sensitivity and Specificity:

One of the major advancements is the use of high-resolution mass spectrometry (HRAMS) , particularly with Orbitrap-based analyzers. thermofisher.com These instruments can achieve very high resolving power, which is essential for separating the isotopic peaks of 15N-labeled metabolites from other closely related ions, thereby improving the accuracy of quantification. thermofisher.com This is especially critical in dual-labeling experiments where distinguishing between, for example, a 13C isotope and a 15N isotope is necessary. rsc.org

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, new techniques are being developed to boost sensitivity. Chemoselective 15N tagging is one such approach, where a 15N-containing chemical tag is attached to a specific functional group (like the carboxyl group) in metabolites. nih.gov This allows for the sensitive detection of a whole class of molecules using 2D 1H-15N correlation NMR, enabling the profiling of hundreds of metabolites, even at low concentrations. nih.gov

Automation:

The sample preparation for amino acid analysis can be a labor-intensive and time-consuming process. To address this, automated sample preparation systems are being developed and implemented. lcms.czlcms.cznih.gov These robotic platforms can perform tasks such as extraction, purification, and derivatization with high precision and throughput, freeing up researchers' time and improving the consistency of results. lcms.czlcms.cz For instance, fully automated solutions for amino acid analysis by gas chromatography-mass spectrometry (GC-MS) have been developed, which are particularly valuable for high-throughput 15N metabolic flux studies. lcms.cz

These methodological refinements are making Glycine (15N) tracing more powerful and accessible. As these technologies continue to evolve, we can expect to see even more sophisticated applications of Glycine (15N) in unraveling the complexities of biological systems.

Table 3: Methodological Refinements in Glycine (15N) Analysis
RefinementTechnology/MethodBenefitReference
Enhanced Sensitivity & SpecificityHigh-Resolution Mass Spectrometry (HRAMS)Accurate quantification by resolving closely spaced isotopic peaks. thermofisher.com
Enhanced Sensitivity in NMRChemoselective 15N TaggingAllows for sensitive and quantitative profiling of specific classes of metabolites. nih.gov
Increased Throughput & ReproducibilityAutomated Sample PreparationReduces manual labor, improves consistency, and enables high-throughput analysis. lcms.czlcms.cznih.gov
Improved SeparationAdvanced Chromatographic Techniques (GC & LC)Better separation of amino acids and their derivatives prior to analysis. alexandraatleephillips.com

Q & A

Basic Research Questions

Q. How can 15N-labeled glycine be effectively incorporated into metabolic flux analysis to track nitrogen assimilation pathways?

  • Methodological Answer : Use 15N-glycine as a tracer in cell culture or in vitro systems. Design experiments with controlled isotopic enrichment (e.g., 98% purity ) and measure incorporation into downstream metabolites (e.g., purines, pyrimidines) via mass spectrometry. Include unlabeled controls to distinguish background noise. Optimize sampling intervals to capture dynamic flux changes, as abrupt sampling may miss transient metabolic states .

Q. What are the essential experimental controls when using 15N-glycine in nitrogen cycle studies?

  • Methodological Answer :

  • Isotopic controls : Include unlabeled glycine to account for natural 15N abundance (~0.37%).
  • Biological controls : Use knockout models or enzyme inhibitors to validate glycine-specific pathways (e.g., glycine cleavage system).
  • Technical controls : Replicate experiments across batches to assess reproducibility, adhering to NIH reporting guidelines for preclinical studies .

Q. How should researchers prepare and validate 15N-glycine solutions for in vivo studies?

  • Methodological Answer :

  • Dissolve 15N-glycine in sterile, isotonic buffers (e.g., PBS) to prevent osmotic stress.
  • Validate concentration and isotopic purity via NMR or FT-ICR-MS, ensuring no isotopic cross-contamination .
  • Pre-test toxicity thresholds in model organisms to avoid confounding metabolic stress .

Advanced Research Questions

Q. How can statistical power analysis improve the design of 15N-glycine tracer experiments in complex ecosystems?

  • Methodological Answer :

  • Calculate sample size using variance estimates from pilot studies to ensure sufficient detection of isotopic enrichment (e.g., ≥5% change in 15N abundance).
  • Apply mixed-effects models to account for spatial/temporal heterogeneity in soil or microbial studies .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment effects, avoiding overreliance on p-values without effect sizes .

Q. What strategies resolve discrepancies in 15N recovery rates between theoretical and observed data in glycine tracer studies?

  • Methodological Answer :

  • Compartmental modeling : Account for unmeasured nitrogen pools (e.g., microbial biomass, gaseous losses) using software like SIMS or Isodyn .
  • Isotope mass balance : Track all potential sinks (e.g., protein synthesis, urea excretion) to reconcile imbalances .
  • Validate assumptions (e.g., steady-state conditions) through time-course experiments .

Q. How does compartmentalization of glycine metabolism (mitochondrial vs. cytoplasmic) affect 15N tracer interpretation in cancer cell models?

  • Methodological Answer :

  • Use subcellular fractionation coupled with LC-MS to isolate mitochondrial and cytoplasmic 15N-glycine pools.
  • Compare enrichment in purine N7 (glycine-derived) vs. N3/N9 (glutamine-derived) to map compartment-specific contributions .
  • Inhibit mitochondrial transporters (e.g., GCAT) to assess redundancy in glycine utilization pathways .

Q. What are the limitations of using 15N-glycine alone to study one-carbon metabolism in stem cells?

  • Methodological Answer :

  • Glycine contributes only one carbon via the glycine cleavage system; combine with 13C-glucose or 13C-serine tracers to fully map folate cycles .
  • Address confounding by endogenous serine-to-glycine interconversion using isotopomer spectral analysis (ISA) .
  • Validate findings with genetic knockdowns of key enzymes (e.g., SHMT2) .

Data Reporting & Reproducibility

Q. How should 15N-glycine experimental data be reported to meet journal standards for reproducibility?

  • Methodological Answer :

  • Provide raw isotopic ratios, instrument parameters (e.g., mass spec resolution), and statistical codes in supplementary materials .
  • Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and justify methodological choices .
  • Use standardized nomenclature for isotopic labeling (e.g., "15N-glycine (98%)" instead of vendor-specific terms) .

Q. What are common pitfalls in interpreting 15N-glycine data, and how can they be mitigated?

  • Methodological Answer :

  • Pitfall 1 : Assuming uniform isotopic distribution. Solution : Use high-resolution MS to resolve isotopologues (e.g., 13C4-15N vs. 13C4-14N aspartate) .
  • Pitfall 2 : Ignoring tracer dilution effects. Solution : Calculate effective enrichment levels adjusted for intracellular dilution .
  • Pitfall 3 : Overlooking cross-feeding in microbial communities. Solution : Employ fluorescence-activated cell sorting (FACS) with 15N-specific probes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.